molecular formula C17H20N2O2 B5802676 N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5802676
M. Wt: 284.35 g/mol
InChI Key: OQIQTJZLEHOSEK-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring attached to a methyl group, which is further connected to an acetamide group substituted with a trimethylphenoxy moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-pyridinemethanol with 2,4,6-trimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 4-(2,4,6-trimethylphenoxy)pyridine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound. The reaction conditions often involve refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the phenoxy group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure but with the pyridine ring attached at the 3-position, leading to different chemical and biological properties.

    N-(pyridin-4-ylmethyl)-2-(2,4-dimethylphenoxy)acetamide: Lacks one methyl group on the phenoxy ring, which can affect its reactivity and interactions.

    N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)propionamide:

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-13(2)17(14(3)9-12)21-11-16(20)19-10-15-4-6-18-7-5-15/h4-9H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIQTJZLEHOSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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